

A Technical Guide to the Quantum Chemical Analysis of 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzonitrile

Cat. No.: B1344784

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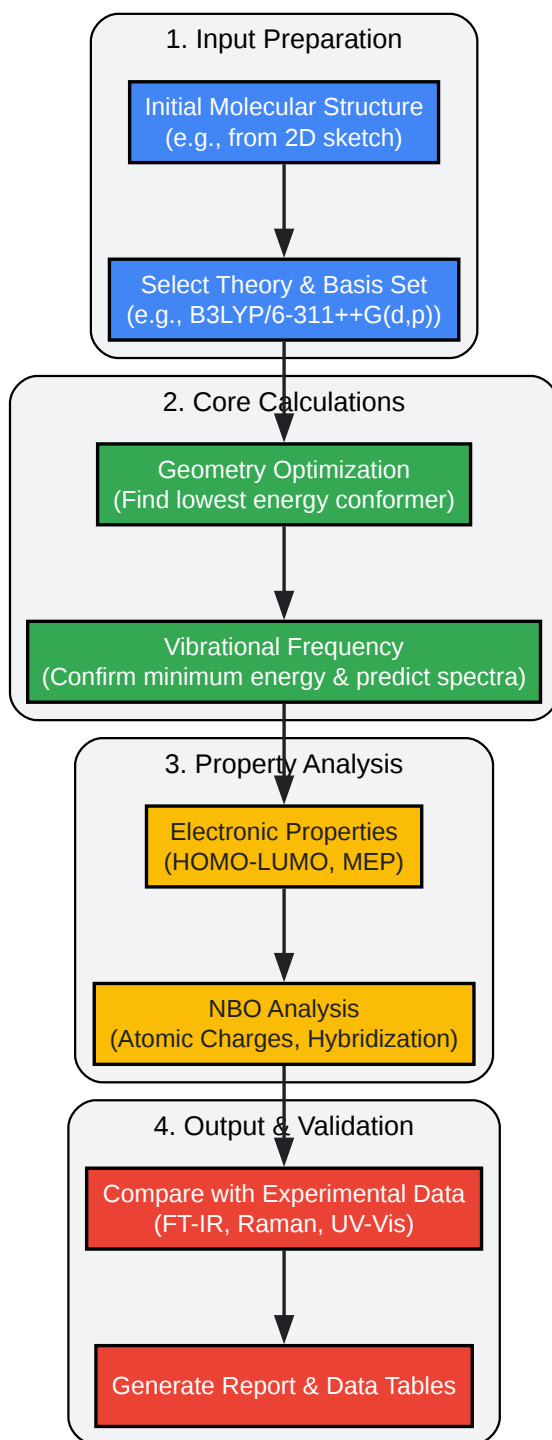
This document provides a comprehensive technical overview of the theoretical and experimental approaches used to characterize **4-Bromo-3-hydroxybenzonitrile**. This small molecule, featuring a hydroxyl, a bromo, and a cyano group on a benzene ring, serves as a valuable building block in medicinal chemistry and materials science.^[1] Understanding its structural, vibrational, and electronic properties through computational chemistry is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

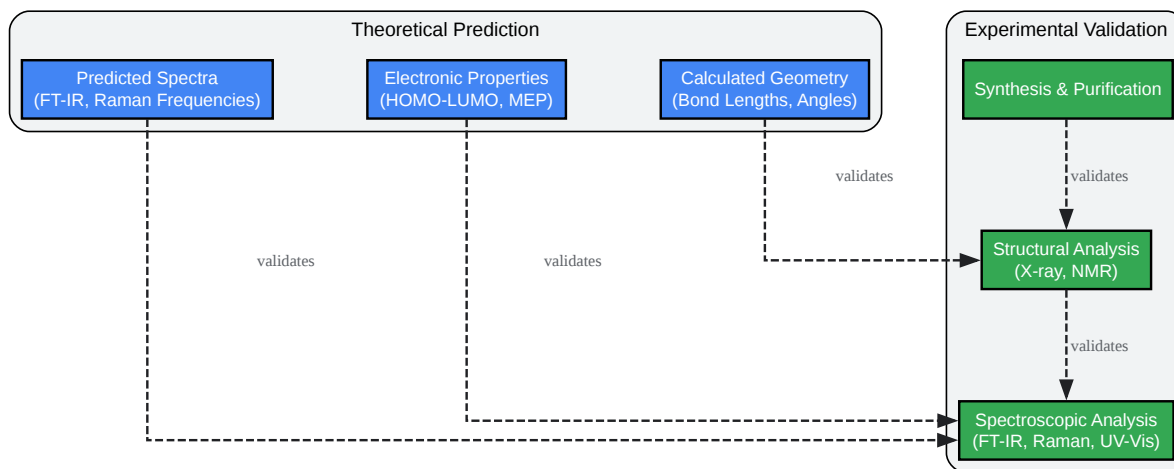
While a complete, published quantum chemical study specifically for **4-Bromo-3-hydroxybenzonitrile** is not readily available in the searched literature, this guide outlines the established methodologies and presents analogous data from structurally similar compounds. This approach provides a robust framework for initiating new research on the title compound.

Computational Methodology: A Theoretical Workflow

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds like **4-Bromo-3-hydroxybenzonitrile**. The workflow for such a computational study is a multi-step process that involves geometry optimization, frequency analysis, and the calculation of various electronic properties.

The diagram below illustrates a typical workflow for the quantum chemical analysis of an organic molecule.





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References

- 1. 4-Bromo-3-hydroxybenzonitrile|CAS 916213-60-0 [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Quantum Chemical Analysis of 4-Bromo-3-hydroxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344784#quantum-chemical-calculations-for-4-bromo-3-hydroxybenzonitrile]

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Phone: (601) 213-4426

Email: info@benchchem.com